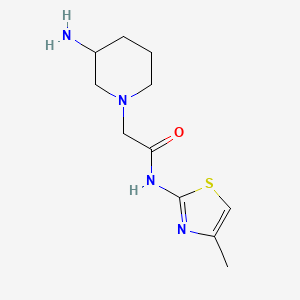
2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Descripción general
Descripción
2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H18N4OS and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, with the molecular formula C11H18N4OS and a molecular weight of 254.35 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, elucidating mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a thiazole moiety, which are known to enhance pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4OS |
| Molecular Weight | 254.35 g/mol |
| CAS Number | 1306229-32-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety in this compound may contribute to its antimicrobial efficacy, making it a candidate for further exploration in treating infections caused by resistant strains .
Acetylcholinesterase Inhibition
Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. While specific data on this compound's activity is limited, its structural analogs demonstrate significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Piperidine Ring : Known for enhancing binding affinity to various receptors.
- Thiazole Moiety : Contributes to the compound's ability to interact with biological targets effectively.
These structural components are essential for understanding how modifications can lead to improved pharmacological profiles.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results indicated promising activity against Gram-positive bacteria, highlighting the potential of thiazole-containing compounds in antibiotic development .
Case Study 2: Neuroprotective Effects
A series of thiazole derivatives were synthesized and evaluated for their neuroprotective effects in vitro. Compounds demonstrated varying degrees of acetylcholinesterase inhibition, with some exhibiting IC50 values comparable to established inhibitors used in Alzheimer's treatment. These findings suggest that further investigation into this compound could yield valuable insights into its neuroprotective potential .
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-3-9(12)5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCFXIFGARXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















